molecular formula C17H15N3O3S B11147131 N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11147131
M. Wt: 341.4 g/mol
InChI Key: LTRLDUKSKWRSME-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of benzodioxole, pyrrole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the pyrrole and thiazole rings through cyclization reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. Its unique structural features, including a benzodioxole moiety, pyrrole ring, and thiazole core, contribute to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H15N3O3S
  • Molecular Weight : 341.4 g/mol
  • IUPAC Name : this compound

Biological Activity

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains. Its structural complexity allows it to interact with multiple biological targets, enhancing its efficacy.
  • Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This effect is likely mediated through the inhibition of specific kinases involved in cell cycle regulation.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways. For instance, it may inhibit nitric oxide synthase (iNOS), which is crucial in inflammatory responses.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The compound's ability to bind to and inhibit specific enzymes can disrupt metabolic pathways critical for pathogen survival or cancer cell growth.
  • Modulation of Cellular Signaling : By interacting with receptors and signaling molecules within cells, the compound may alter cellular responses that lead to apoptosis or reduced inflammation.

Research Findings

Recent studies have provided insights into the compound's biological activity:

StudyFindings
Demonstrated antimicrobial activity against a range of pathogens with minimum inhibitory concentrations (MICs) indicating effectiveness.
Identified as a potent inhibitor of iNOS with selectivity over other nitric oxide synthases (nNOS and eNOS).
Showed promising anticancer activity in vitro, leading to significant reductions in cell viability in various cancer types.

Antimicrobial Efficacy

In a study assessing the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values of 8 µg/mL and 16 µg/mL respectively. These results suggest that the compound could serve as a lead for developing new antibiotics targeting resistant strains.

Anticancer Activity

A case study involving human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound activates apoptotic pathways.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H15N3O3S/c1-11-15(24-17(19-11)20-6-2-3-7-20)16(21)18-9-12-4-5-13-14(8-12)23-10-22-13/h2-8H,9-10H2,1H3,(H,18,21)

InChI Key

LTRLDUKSKWRSME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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